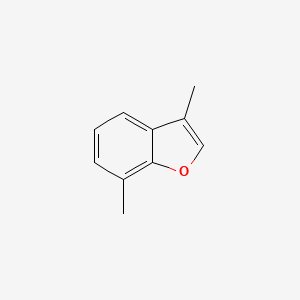

3,7-Dimethylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,7-dimethyl-1-benzofuran |

InChI |

InChI=1S/C10H10O/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3 |

InChI Key |

NIYDFNQGKTVQRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CO2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,7 Dimethylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is known to undergo electrophilic aromatic substitution. The electron-donating nature of the oxygen atom activates the heterocyclic ring, while the benzene (B151609) ring is also susceptible to substitution. The presence of two methyl groups at the 3- and 7-positions in 3,7-Dimethylbenzofuran is expected to influence the regioselectivity of these reactions through their inductive effects.

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of 3,7-Dimethylbenzofuran are not readily found. However, the general reactivity of benzofurans suggests that these reactions would proceed, with the position of substitution being directed by the activating effect of the furan (B31954) oxygen and the methyl groups. In many benzofuran systems, electrophilic attack often occurs at the 2-position of the furan ring due to the stability of the resulting intermediate.

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, is a plausible transformation for 3,7-Dimethylbenzofuran. Both acylation and alkylation are anticipated to occur on either the furan or the benzene moiety, catalyzed by a Lewis acid. The electron-rich nature of the benzofuran system would facilitate these reactions. The precise location of substitution would be a subject for experimental determination, influenced by steric hindrance from the existing methyl groups and the electronic activation of the available positions.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the benzofuran ring system is generally less common than electrophilic substitution unless the ring is activated by electron-withdrawing groups.

Reactions at the Furan Ring Moiety

Direct nucleophilic addition to the furan ring of 3,7-Dimethylbenzofuran is not expected to be a primary reaction pathway under standard conditions. However, reactions that proceed through an initial electrophilic activation of the furan ring can subsequently involve nucleophilic attack.

Interactions with Organometallic Reagents

Organometallic reagents, such as organolithium compounds and Grignard reagents, are powerful nucleophiles that can react with benzofuran derivatives. Lithiation of the benzofuran ring, for instance, can occur, typically at the 2-position if it is unsubstituted. The resulting organometallic species can then react with various electrophiles to introduce a wide range of functional groups. For 3,7-Dimethylbenzofuran, the 3-position is blocked, which might direct metallation to other positions on the ring system, although specific studies are lacking.

Cycloaddition Reactions Involving the Benzofuran System

The furan moiety within the benzofuran structure can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. However, the aromaticity of the benzene ring imparts a degree of stability that can make the furan ring less reactive in such transformations compared to simple furans. Research on cycloaddition reactions involving benzofuran derivatives exists, but specific examples with 3,7-Dimethylbenzofuran as a substrate are not documented in the reviewed literature.

Oxidation and Reduction Chemistry of 3,7-Dimethylbenzofuran

The selective oxidation of one of the two methyl groups in 3,7-dimethylbenzofuran presents a significant synthetic challenge, requiring careful choice of reagents and conditions to control regioselectivity. The C3-methyl group is attached to an electron-rich furan ring, while the C7-methyl group is on the benzene ring. This electronic difference can be exploited for selective oxidation.

Biomimetic oxidation systems, using models of cytochrome P450 enzymes like Mn(III) porphyrins with hydrogen peroxide, have been shown to oxidize the benzofuran nucleus, typically forming epoxides at the C2-C3 double bond. mdpi.com However, conditions can be tuned to favor the oxidation of alkyl substituents on aromatic rings. Reagents like chromium trioxide or potassium permanganate, under controlled conditions, could potentially oxidize the methyl groups to carboxylic acids. Achieving selectivity might be possible based on the differential reactivity of the two rings. For instance, reagents that coordinate with the furan oxygen might favor oxidation at the C3 position.

The hydrogenation of 3,7-dimethylbenzofuran can proceed with selectivity for either the furan or the benzene ring, depending on the catalyst and reaction conditions. Catalytic hydrogenation is a key method for producing dihydrobenzofuran and tetrahydrobenzofuran derivatives, which are important structural motifs in many bioactive molecules. d-nb.infoacs.org

Selective hydrogenation of the furan ring to yield 3,7-dimethyl-2,3-dihydrobenzofuran is typically achieved using catalysts like palladium on carbon (Pd/C) or ruthenium-based nanoparticles. d-nb.inforesearchgate.net For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have demonstrated high activity and selectivity for the hydrogenation of various substituted benzofurans to their corresponding dihydrobenzofurans, leaving the benzene ring intact. d-nb.infoacs.org Asymmetric hydrogenation using chiral iridium catalysts has also been developed for producing enantiomerically enriched dihydrobenzofurans from substituted precursors. nih.govresearchgate.net

Conversely, saturation of the benzene ring while preserving the furan ring is more challenging due to the higher aromaticity of benzene. This transformation typically requires more forcing conditions, such as high-pressure hydrogenation with rhodium or ruthenium catalysts. Complete saturation of both rings to form the perhydrobenzofuran system can also be achieved under vigorous hydrogenation conditions.

| Catalyst System | Ring Selectivity | Product Type | Reference |

| Ru@SILP-[ZnCl4]2− | Furan Ring | Dihydrobenzofuran | d-nb.infoacs.org |

| Iridium-Pyridine-Phosphinite | Furan Ring | Chiral Dihydrobenzofuran | nih.gov |

| Pd/C | Furan Ring | Dihydrobenzofuran | researchgate.net |

| Rh/Hf/(S)‐DTBM‐SEGPHOS | Furan Ring | Chiral Dihydrobenzofuran | researchgate.net |

Functional Group Interconversions and Derivatization Strategies

The methyl groups at the C3 and C7 positions serve as handles for further functionalization of the 3,7-dimethylbenzofuran core. A common strategy for modifying such alkyl groups on aromatic rings is through free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), one or both methyl groups can be converted to the corresponding bromomethyl derivatives.

These halogenated intermediates are versatile precursors for a range of nucleophilic substitution reactions. For instance, reaction with hydroxide or alkoxides can yield alcohols or ethers. Treatment with cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This provides a pathway to extend the carbon chain or introduce new functionalities at the C3 or C7 positions, significantly expanding the synthetic utility and potential applications of the 3,7-dimethylbenzofuran scaffold. mdpi.comresearchgate.net

Introduction of Heteroatomic Functionalities

The 3,7-dimethylbenzofuran scaffold, while possessing a stable aromatic system, is amenable to a variety of chemical transformations that allow for the introduction of heteroatomic functionalities. These reactions are crucial for synthesizing novel derivatives with potentially enhanced biological or material properties. The electronic nature of the benzofuran ring, influenced by the electron-donating oxygen atom and the methyl groups, directs the regioselectivity of these transformations. Key methods for introducing heteroatoms include electrophilic substitution and metal-catalyzed cross-coupling reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzofuran nucleus is a common strategy to create intermediates for further functionalization, such as cross-coupling reactions, or to directly modulate biological activity. nih.gov Electrophilic halogenation typically occurs at electron-rich positions of the benzofuran ring. For 3,7-dimethylbenzofuran, the likely positions for substitution would be C2, C4, and C6, depending on the reaction conditions and the specific halogenating agent used.

Sulfonation: The introduction of a sulfonic acid (-SO₃H) group can be achieved by treating 3,7-dimethylbenzofuran with a sulfonating agent like fuming sulfuric acid. This functional group enhances water solubility and can serve as a synthetic handle for further transformations. Benzofuran sulfonate derivatives have been investigated for their potential as inhibitors of enzymes like nucleotide pyrophosphatases/phosphodiesterases (NPPs). nih.gov

Borylation: Metal-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of heteroarenes. umich.edu Iridium-catalyzed reactions, in particular, have shown great utility in synthesizing heteroaromatic organoboron compounds. umich.edunih.gov Applying this methodology to 3,7-dimethylbenzofuran would likely involve an iridium catalyst, such as one derived from [Ir(COD)OMe]₂, and a boron source like bis(pinacolato)diboron (B₂pin₂). escholarship.org The regioselectivity of borylation is often governed by a complex interplay of steric and electronic factors, with functionalization typically occurring at the most accessible and electronically favorable C-H bonds. umich.edu The resulting boronic esters are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Functionalization | Typical Reagents | Potential Position on 3,7-Dimethylbenzofuran | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2, C4, C6 | An electrophilic aromatic substitution. The resulting aryl bromide is a key precursor for cross-coupling reactions. nih.gov |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) | C2, C4, C6 | Introduces a sulfonic acid group, increasing polarity and providing a site for further derivatization. nih.gov |

| Borylation | B₂(pin)₂, [Ir(COD)OMe]₂, ligand (e.g., dtbpy) | C2, C4, C6 | Forms a boronic ester, a versatile intermediate for Suzuki-Miyaura cross-coupling to introduce a wide range of substituents. escholarship.orgmsu.edunih.gov |

Mechanistic Investigations of 3,7-Dimethylbenzofuran Transformations

Understanding the mechanisms of chemical transformations involving 3,7-dimethylbenzofuran is fundamental to controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. Mechanistic studies focus on identifying the step-by-step sequence of events during a reaction, including the characterization of transient species like intermediates and transition states, and quantifying the energetic factors that govern the reaction's speed and selectivity.

Elucidation of Reaction Intermediates and Transition States

The transformation of 3,7-dimethylbenzofuran often proceeds through various reactive intermediates and transition states, the nature of which depends on the specific reaction.

In electrophilic aromatic substitution reactions, such as halogenation or nitration, the reaction proceeds through a carbocationic intermediate known as an arenium ion or sigma complex. The electrophile attacks the electron-rich benzofuran ring, leading to the formation of this resonance-stabilized intermediate. The stability of the possible arenium ions determines the regioselectivity of the reaction. For 3,7-dimethylbenzofuran, attack at C2, C4, or C6 would lead to different intermediates, with their relative stabilities influenced by the electronic effects of the oxygen atom and the two methyl groups.

In metal-catalyzed C-H activation/borylation , the mechanism is significantly more complex and involves a catalytic cycle. Theoretical and experimental studies on the iridium-catalyzed borylation of arenes suggest a cycle that can involve iridium species in various oxidation states. nih.gov A key step is the oxidative addition of a C-H bond of the benzofuran ring to the iridium center. This step proceeds through a transition state where the C-H bond is breaking and new Ir-C and Ir-H bonds are forming. This can lead to the formation of an unusual seven-coordinate iridium(V) intermediate. nih.gov Subsequent reductive elimination from this intermediate releases the borylated benzofuran and regenerates the active catalyst. The specific ligands on the iridium center, such as bipyridines or phenanthrolines, play a crucial role in stabilizing the intermediates and modulating the energy of the transition states, thereby influencing the efficiency and selectivity of the reaction. escholarship.org

Kinetic and Thermodynamic Considerations in Reaction Control

Kinetic control refers to conditions under which the product distribution is determined by the relative rates of competing reaction pathways. The major product will be the one formed via the lowest energy transition state, regardless of its ultimate thermodynamic stability. Reactions conducted at low temperatures often favor the kinetic product because there is insufficient thermal energy to overcome higher activation barriers, including the barrier for the reverse reaction from the kinetic product.

Thermodynamic control , conversely, implies that the reaction is reversible under the applied conditions. The product distribution will reflect the relative thermodynamic stabilities of the possible products. The most stable product will predominate, even if its formation is slower (i.e., proceeds through a higher energy transition state). Reactions under thermodynamic control are typically run at higher temperatures for extended periods, allowing the system to reach equilibrium.

In the context of functionalizing 3,7-dimethylbenzofuran, the choice of reagents, catalyst, solvent, and temperature can dictate whether a reaction proceeds under kinetic or thermodynamic control. For example, in the sulfonation of aromatic compounds, the position of the sulfonic acid group can sometimes be shifted by heating, indicating a transition from a kinetically controlled product to a more stable, thermodynamically favored isomer. Similarly, in C-H borylation, the choice of ligand on the iridium catalyst can influence the energy of different transition states, thereby altering the regioselectivity of the C-H bond that is activated. nih.gov This allows for selective functionalization at a specific position, effectively controlling the reaction outcome.

| Parameter | Effect on Kinetic Control | Effect on Thermodynamic Control | Example Context |

|---|---|---|---|

| Temperature | Favored at low temperatures, as it selects for the pathway with the lowest activation energy. | Favored at high temperatures, allowing the system to overcome activation barriers and reach equilibrium. | Isomerization of substituted benzofurans upon heating. |

| Reaction Time | Favored with short reaction times, capturing the product that forms fastest. | Favored with long reaction times, allowing the product mixture to equilibrate to the most stable isomer. | Controlling product ratios in reversible reactions. |

| Catalyst/Ligand | The structure of the catalyst and its ligands directly influences the energy of the transition state, thus controlling the rate and regioselectivity. nih.gov | While primarily a kinetic factor, the catalyst can influence whether a reaction is reversible, thereby enabling thermodynamic control. | Ligand effects in iridium-catalyzed C-H borylation determining regioselectivity. umich.eduescholarship.org |

| Solvent | Can stabilize transition states differently, altering reaction rates and selectivity. | Can affect the relative stability of products and intermediates, shifting the equilibrium position. | Solvent polarity influencing the outcome of electrophilic substitution. |

Advanced Spectroscopic and Structural Analysis of 3,7 Dimethylbenzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 3,7-dimethylbenzofuran and its analogs, various NMR techniques offer a wealth of information, from the basic carbon-hydrogen framework to complex stereochemical relationships and solid-state organization.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 3,7-dimethylbenzofuran scaffold.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu A cross-peak in a COSY spectrum indicates that two protons are coupled, allowing for the tracing of proton-proton networks throughout the molecule. For a derivative of 3,7-dimethylbenzofuran, COSY would reveal correlations between vicinal protons on the aromatic ring and any aliphatic side chains. The Double Quantum Filtered COSY (DQF-COSY) variant can provide cleaner spectra, especially when sharp singlets are present. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this technique correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing definitive C-H one-bond connectivity. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak, which is a valuable tool for assignment. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly useful for connecting quaternary carbons (which have no attached protons and are thus invisible in HSQC) to the rest of the structure. For 3,7-dimethylbenzofuran, HMBC would show correlations from the methyl protons to the carbons of the benzofuran (B130515) ring, confirming their positions.

Together, these techniques allow for the complete assignment of the ¹H and ¹³C NMR spectra. Furthermore, stereochemical information can often be deduced from coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which complement the connectivity data from COSY, HSQC, and HMBC. wordpress.com

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H-2 | - | C-2 | C-3, C-3a, C-9 (3-CH₃) |

| H-4 | H-5 | C-4 | C-5, C-6, C-7a |

| H-5 | H-4, H-6 | C-5 | C-4, C-6, C-7, C-3a |

| H-6 | H-5 | C-6 | C-4, C-5, C-7, C-7a |

| H-8 (7-CH₃) | - | C-8 | C-6, C-7, C-7a |

| H-9 (3-CH₃) | - | C-9 | C-2, C-3, C-3a |

While solution-state NMR provides information on individual molecules, solid-state NMR (SS-NMR) offers insights into their structure, packing, and dynamics in the solid phase. For benzofuran derivatives, which can form ordered crystalline structures, SS-NMR is a powerful tool for studying supramolecular assembly. nih.gov

The luminogenic properties of benzofuran derivatives are often linked to their solid-state packing, which can suppress non-radiative decay pathways. nih.gov Intermolecular interactions, such as π-stacking, can significantly influence these properties. nih.gov SS-NMR, often used in conjunction with X-ray diffraction in a practice known as NMR crystallography, can help to confirm crystal structures and discriminate between different structural models by comparing experimental and calculated chemical shifts. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, providing information on molecular conformation and packing arrangements that are averaged out in solution.

Quantum chemical calculations have become an essential tool for predicting NMR parameters and aiding in structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shieldings. q-chem.comimist.ma This method, typically employed with Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govresearchgate.net

The process involves first optimizing the molecular geometry of the target compound (e.g., 3,7-dimethylbenzofuran) at a suitable level of theory. Then, the GIAO method is used to calculate the absolute shielding tensors for each nucleus. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). imist.ma

Comparing the theoretically predicted chemical shifts with the experimental values can help confirm structural assignments, distinguish between isomers, and provide confidence in the elucidated structure. idc-online.com Discrepancies between calculated and experimental values can sometimes point to specific structural features or environmental effects not accounted for in the calculation, such as strong intermolecular hydrogen bonding in the solid state. nih.gov

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Difference |Δδ| (ppm) |

|---|---|---|---|

| C-2 | 144.1 | 144.5 | 0.4 |

| C-3 | 118.9 | 119.3 | 0.4 |

| C-3a | 154.2 | 154.0 | 0.2 |

| C-4 | 120.5 | 120.9 | 0.4 |

| C-5 | 122.8 | 123.1 | 0.3 |

| C-6 | 124.5 | 124.2 | 0.3 |

| C-7 | 130.1 | 129.8 | 0.3 |

| C-7a | 128.6 | 128.8 | 0.2 |

| 3-CH₃ | 9.8 | 10.1 | 0.3 |

| 7-CH₃ | 15.2 | 15.5 | 0.3 |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govdocumentsdelivered.com This precision allows for the determination of the elemental composition of a molecule from its measured mass. For 3,7-dimethylbenzofuran (C₁₀H₁₀O), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown isolated from a complex mixture. mdpi.com

| Ion Formula | Ion Type | Calculated m/z | Measured m/z | Difference (ppm) |

|---|---|---|---|---|

| C₁₀H₁₁O⁺ | [M+H]⁺ | 147.08044 | 147.08029 | -1.02 |

| C₁₀H₁₀NaO⁺ | [M+Na]⁺ | 169.06238 | 169.06221 | -1.01 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation pattern is often characteristic of a particular molecular structure or class of compounds. nih.govfu-berlin.de

For benzofuran derivatives, common fragmentation pathways involve cleavages of the furan (B31954) ring and losses of substituents. In the case of 3,7-dimethylbenzofuran, a likely fragmentation pathway under electron ionization (EI) would be the loss of a methyl radical (•CH₃) from the molecular ion [M]⁺• to form a stable benzopyrylium-type cation. Subsequent loss of carbon monoxide (CO) is another characteristic fragmentation of furan-containing compounds. researchgate.net By analyzing these fragmentation patterns, the positions of substituents on the benzofuran core can be confirmed.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 147.08 | 132.06 | CH₃ | Loss of a methyl radical |

| 147.08 | 119.05 | CO | Loss of carbon monoxide |

| 132.06 | 104.03 | CO | Subsequent loss of carbon monoxide |

| 119.05 | 91.05 | C₂H₄ | Loss of ethylene |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of 3,7-Dimethylbenzofuran

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures by probing their vibrational modes. umsystem.edunih.govhoriba.com For 3,7-Dimethylbenzofuran, these methods provide a detailed fingerprint of the molecule, allowing for the identification of its constituent functional groups and the elucidation of its structural arrangement.

Elucidation of Molecular Vibrations and Functional Group Identification

The experimental IR and Raman spectra of benzofuran and its derivatives are characterized by a series of bands corresponding to specific vibrational motions of the atoms. researchgate.net In 3,7-Dimethylbenzofuran, key vibrations include the stretching and bending of C-H bonds in the aromatic ring and the methyl groups, C-C stretching within the benzene (B151609) and furan rings, and vibrations involving the ether linkage (C-O-C).

The high-frequency region of the spectra is typically dominated by C-H stretching vibrations. For aromatic compounds, these bands are generally observed in the 3100-3000 cm⁻¹ range. mdpi.com The methyl groups introduced at the 3 and 7 positions of the benzofuran scaffold would exhibit both symmetric and asymmetric stretching vibrations, typically appearing in the 2960-2860 cm⁻¹ region. scifiniti.com

The fingerprint region, which is rich in skeletal vibrations, provides significant structural information. C=C stretching vibrations of the aromatic ring are expected between 1600 and 1400 cm⁻¹. The C-O-C stretching vibrations of the furan ring are crucial for identifying the benzofuran core and typically appear in the 1250-1000 cm⁻¹ range. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are observed at lower frequencies.

A comparative analysis of the IR and Raman spectra is often employed for a more complete vibrational assignment, as some modes that are weak in IR may be strong in Raman, and vice-versa, due to the different selection rules governing the two phenomena. horiba.com

Table 1: Tentative Vibrational Assignments for 3,7-Dimethylbenzofuran based on Benzofuran Derivatives

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | ν(C-H) |

| ~2960-2860 | Methyl C-H Stretch | ν(CH₃) |

| ~1600-1450 | Aromatic C=C Stretch | ν(C=C) |

| ~1460-1400 | Methyl C-H Bend | δ(CH₃) |

| ~1250-1150 | Asymmetric C-O-C Stretch | νₐₛ(C-O-C) |

| ~1100-1000 | Symmetric C-O-C Stretch | νₛ(C-O-C) |

Note: This table is based on characteristic vibrational frequencies for benzofuran and substituted aromatic compounds. Precise values for 3,7-Dimethylbenzofuran would require experimental or detailed theoretical studies.

Theoretical Vibrational Analysis and Potential Energy Distribution (PED)

To complement experimental findings and provide a more detailed understanding of the vibrational modes, theoretical calculations are often performed. researchgate.netnih.gov Density Functional Theory (DFT) methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netnih.gov

Theoretical calculations for benzofuran and its derivatives have shown good agreement with experimental data after the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.net A complete vibrational analysis is often achieved through the calculation of the Potential Energy Distribution (PED). nih.gov PED analysis allows for the quantitative assignment of each calculated vibrational frequency to specific internal coordinates (stretching, bending, torsion), thus providing a detailed description of the character of each normal mode. umsystem.edu This approach helps to resolve ambiguities in the assignment of complex vibrational spectra where multiple modes may contribute to a single observed band.

For 3,7-Dimethylbenzofuran, a theoretical vibrational analysis would involve:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Frequency Calculation: Computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

PED Analysis: Decomposing the normal modes into contributions from individual internal coordinates to provide unambiguous assignments.

Such theoretical studies are invaluable, especially when experimental data is limited, for predicting the vibrational spectra and understanding the structure-property relationships in substituted benzofurans. nih.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Investigations

Electronic spectroscopy provides insights into the electronic structure of molecules by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Analysis of Electronic Transitions and Molecular Orbitals

The UV-Vis absorption spectrum of benzofuran and its derivatives is characterized by electronic transitions between molecular orbitals, primarily of the π → π* type. globalresearchonline.net These transitions involve the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The position and intensity of the absorption bands are sensitive to the molecular structure and the presence of substituents.

For 3,7-Dimethylbenzofuran, the benzofuran core acts as the primary chromophore. The fusion of the benzene and furan rings creates an extended π-conjugated system. The methyl groups at positions 3 and 7 are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the parent benzofuran molecule. This is due to the electron-donating nature of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic transition energies, oscillator strengths, and corresponding absorption wavelengths. ruc.dk These calculations also provide information about the nature of the molecular orbitals involved in the electronic transitions, such as the HOMO and the lowest unoccupied molecular orbital (LUMO).

Table 2: Predicted Electronic Transitions for a Generic Substituted Benzofuran

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~240-250 | High |

| π → π* | ~270-280 | Moderate |

Note: The exact λmax values for 3,7-Dimethylbenzofuran would depend on experimental measurements.

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the position, intensity, and shape of the absorption or emission bands of a compound in response to a change in the polarity of the solvent. nih.govresearchgate.net This phenomenon arises from the differential solvation of the ground and excited states of the molecule. nih.gov

Molecules with a significant change in dipole moment upon electronic excitation often exhibit pronounced solvatochromism. mdpi.com In the case of 3,7-Dimethylbenzofuran, while the molecule is largely nonpolar, the presence of the oxygen heteroatom introduces some polarity. The interaction of the molecule with solvent molecules of varying polarity can lead to shifts in its UV-Vis absorption and fluorescence emission spectra.

A study of the solvatochromic behavior of 3,7-Dimethylbenzofuran would involve recording its spectra in a range of solvents with different polarities. A bathochromic shift (to longer wavelengths) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (to shorter wavelengths) would indicate a less polar excited state. sapub.org Such studies can provide valuable information about the electronic distribution in the ground and excited states of the molecule.

X-ray Crystallography and Diffraction Studies of Crystalline Derivatives

For instance, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, a benzofuran derivative, has been determined. canterbury.ac.ukresearchgate.net Such studies reveal precise bond lengths, bond angles, and torsional angles within the molecule. The benzofuran ring system is generally found to be planar or nearly planar. The crystal packing is stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

A hypothetical crystallographic study of a suitable crystalline derivative of 3,7-Dimethylbenzofuran would provide the following information:

Molecular Geometry: Precise measurements of bond lengths and angles, confirming the planarity of the benzofuran ring and the geometry of the methyl substituents.

Conformation: The preferred orientation of the methyl groups relative to the benzofuran ring.

Intermolecular Interactions: Identification of the forces that govern the packing of the molecules in the crystal lattice, which can influence the physical properties of the solid.

Table 3: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869 |

| b (Å) | 18.0636 |

| c (Å) | 13.1656 |

| β (°) | 96.763 |

| Volume (ų) | 1697.28 |

Data from the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one. canterbury.ac.ukresearchgate.net

The structural information obtained from X-ray diffraction studies is invaluable for understanding the structure-property relationships of 3,7-Dimethylbenzofuran and for the rational design of new derivatives with specific properties.

Lack of Crystallographic Data Precludes Detailed Structural Analysis of 3,7-Dimethylbenzofuran

A comprehensive search for advanced spectroscopic and structural analysis data for the chemical compound 3,7-Dimethylbenzofuran has revealed a significant gap in the available scientific literature. Despite extensive investigation, no publicly accessible crystallographic data, such as single-crystal X-ray diffraction results, could be located for this specific molecule. The absence of this fundamental information prevents a detailed and scientifically rigorous examination of its molecular conformation, absolute stereochemistry, intermolecular interactions, and crystal packing architectures as requested.

The determination of a molecule's precise three-dimensional structure is paramount for a thorough understanding of its chemical and physical properties. Without crystallographic data, critical parameters including bond lengths, bond angles, and torsion angles for 3,7-Dimethylbenzofuran remain unknown. Consequently, a definitive analysis of its molecular conformation cannot be performed.

Furthermore, discussions of absolute stereochemistry are contingent on a molecule exhibiting chirality. While general methods for determining the absolute configuration of chiral benzofuran derivatives exist, it is not established whether 3,7-Dimethylbenzofuran is chiral or if it has been resolved into distinct enantiomers. Without experimental data to confirm chirality and the spatial arrangement of its atoms, no meaningful analysis of its absolute stereochemistry can be provided.

Similarly, a detailed account of the intermolecular interactions and crystal packing architecture is wholly reliant on the availability of crystal structure data. The analysis of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern how molecules arrange themselves in a solid state, requires precise knowledge of intermolecular distances and orientations. In the absence of a determined crystal structure for 3,7-Dimethylbenzofuran, any description of its crystal packing would be purely speculative.

While the scientific literature does contain structural analyses of other, more complex benzofuran derivatives, these findings cannot be extrapolated to accurately describe 3,7-Dimethylbenzofuran. The nature and position of substituents on the benzofuran ring system profoundly influence molecular geometry and crystal packing. Therefore, data from differently substituted analogues would not be representative of the target compound.

Theoretical and Computational Studies on 3,7 Dimethylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, and energy. For molecules like 3,7-Dimethylbenzofuran, these calculations serve as a cornerstone for predicting its stability, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. aip.orgphyschemres.org DFT is used to determine the lowest energy (ground state) structure of a molecule through a process called geometry optimization. This process systematically adjusts the atomic coordinates to find the arrangement with the minimum potential energy. nih.govacs.org

A recent study optimized the geometry of 1-benzofuran in both the gas phase and in an aqueous solvent model. aip.org The results show slight adjustments to bond lengths and angles when moving from the gas phase to a polar solvent, highlighting the influence of intermolecular interactions on molecular geometry. aip.org

Below are interactive tables presenting the calculated geometric parameters for 1-benzofuran in the gas phase, which serve as a representative model.

Table 1: DFT-Optimized Bond Lengths for 1-Benzofuran (Gas Phase)

| Bond | Length (Å) |

| O1 - C2 | 1.365 |

| C2 - C3 | 1.355 |

| C3 - C3a | 1.444 |

| C3a - C4 | 1.393 |

| C4 - C5 | 1.397 |

| C5 - C6 | 1.387 |

| C6 - C7 | 1.401 |

| C7 - C7a | 1.392 |

| C7a - O1 | 1.394 |

| C7a - C3a | 1.423 |

Data sourced from calculations at the B3LYP/6-311+G(d,p) level of theory. aip.org

Table 2: DFT-Optimized Bond Angles for 1-Benzofuran (Gas Phase)

| Angle | Degrees (°) |

| C7a - O1 - C2 | 105.8 |

| O1 - C2 - C3 | 111.4 |

| C2 - C3 - C3a | 106.6 |

| C3 - C3a - C7a | 105.1 |

| C4 - C3a - C7a | 117.6 |

| C5 - C4 - C3a | 120.3 |

| C6 - C5 - C4 | 121.2 |

| C7 - C6 - C5 | 118.8 |

| C7a - C7 - C6 | 121.8 |

| O1 - C7a - C7 | 127.3 |

| O1 - C7a - C3a | 111.1 |

Data sourced from calculations at the B3LYP/6-311+G(d,p) level of theory. aip.org

Beyond geometry, DFT is crucial for elucidating the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. jetir.orgresearchgate.net A smaller gap generally implies higher reactivity. jetir.org

For 1-benzofuran, the HOMO-LUMO gap was calculated to be approximately 7.06 eV in the gas phase. researchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.netwolfram.com In benzofuran (B130515), the MEP shows a region of negative potential localized around the oxygen atom, indicating its nucleophilic character. researchgate.netaip.org

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, particularly thermochemical data like enthalpies of formation. acs.orgresearchgate.net

High-level ab initio calculations, such as the DLPNO–CCSD(T1)/CBS method, have been used to determine the standard molar enthalpies of formation for a wide range of furan (B31954) derivatives with high accuracy. acs.orgacs.org While these high-accuracy calculations are computationally intensive, they are invaluable for establishing benchmark thermochemical data. researchgate.net For 3,7-Dimethylbenzofuran, such calculations would provide a precise value for its gas-phase enthalpy of formation, which is a critical parameter for understanding its stability and role in chemical reactions.

Molecular Modeling and Conformational Analysis

While quantum chemical methods provide deep insights into the electronic nature of a single molecule, molecular modeling techniques are used to explore the molecule's three-dimensional structure and dynamics, especially for flexible systems.

Energy Minimization and Conformational Sampling

The benzofuran ring system is largely planar and rigid. However, the methyl groups in 3,7-Dimethylbenzofuran possess rotational freedom. Conformational analysis aims to identify the different spatial arrangements (conformers) of these groups and their relative energies. youtube.com

The process typically begins with generating an initial 3D structure. Then, energy minimization is performed using force fields (a classical mechanics approximation) to find a local energy minimum. To explore the full conformational space, various sampling methods can be employed. These include systematic searches, where rotatable bonds are incrementally rotated, or stochastic methods like Monte Carlo simulations, which randomly alter the geometry and accept or reject the new conformation based on its energy. acs.org For a relatively simple molecule like 3,7-Dimethylbenzofuran, the primary conformational flexibility would involve the rotation of the two methyl groups. Computational analysis would determine the preferred rotational orientations and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time by solving Newton's equations of motion for each atom in the system. nih.gov This approach provides a "movie" of atomic movements, offering insights into molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent.

For 3,7-Dimethylbenzofuran, an MD simulation could be used to study its behavior in a solvent like water or an organic solvent. The simulation would reveal how the molecule moves, how the methyl groups rotate over time, and how the molecule interacts with solvent molecules through intermolecular forces. Such simulations are particularly relevant in the context of drug design, where understanding the dynamic interactions between a ligand and its biological target is crucial. nih.gov While no specific MD studies on 3,7-Dimethylbenzofuran were found, the methodology is routinely applied to various benzofuran derivatives to understand their binding modes with proteins. researchgate.net

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energy landscapes, chemists can identify the most likely sites of reaction and the mechanisms by which transformations occur. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in this area. youtube.comwikipedia.org It posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and the LUMO of a reaction partner. wikipedia.org The shape and energy of the HOMO indicate where the molecule is most likely to act as a nucleophile (electron donor), while the LUMO indicates its susceptibility to act as an electrophile (electron acceptor). youtube.com For benzofuran derivatives, the distribution of the HOMO and LUMO across the ring system helps predict the regioselectivity of electrophilic and nucleophilic substitution reactions. researchgate.net

Conceptual DFT provides a framework for quantifying reactivity through various descriptors derived from the change in energy with respect to the number of electrons. researchgate.net These global reactivity descriptors include:

Chemical Potential (μ): The tendency of electrons to escape from the system.

Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the system accepts electrons.

Local reactivity descriptors, such as Fukui functions, pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For substituted benzofurans, these calculations can predict how the addition of groups like methyl substituents influences the reactivity of different positions on the aromatic and furan rings. researchgate.net

Furthermore, computational methods can be used to map out entire reaction pathways. researchgate.net By locating the transition state structures—the highest energy points along a reaction coordinate—and calculating the activation energies, researchers can predict the feasibility and kinetics of a proposed reaction. researchgate.netrsc.org This allows for the in-silico exploration of potential synthetic routes or degradation pathways for 3,7-Dimethylbenzofuran.

Transition State Characterization and Reaction Barrier Calculations

Fukui Functions and Frontier Molecular Orbital (FMO) Theory for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule by describing the change in electron density when an electron is added or removed. A detailed FMO analysis and the calculation of Fukui functions for 3,7-Dimethylbenzofuran, which would identify the most probable sites for chemical reactions, have not been specifically reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting how it will interact with other charged species. The MEP is calculated at the surface of a molecule and is color-coded to represent regions of positive (electron-poor) and negative (electron-rich) electrostatic potential. These maps are particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. While MEP mapping is a standard computational technique, specific MEP maps and their interpretation for 3,7-Dimethylbenzofuran are not available in the reviewed literature.

Structure-Reactivity Relationships from a Theoretical Perspective

The relationship between the structure of a molecule and its reactivity can be elucidated through various theoretical descriptors. These descriptors provide quantitative insights into the electronic and steric properties that govern chemical behavior.

Correlation with Hammett Constants and Electronic Descriptors

Hammett constants (σ) are empirical parameters that quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. These constants can be correlated with reaction rates and equilibrium constants to understand the electronic influence of substituents on reactivity. While Hammett constants are well-established for a wide range of substituents, specific theoretical studies correlating these constants or other electronic descriptors with the reactivity of 3,7-Dimethylbenzofuran were not found.

Influence of Steric and Inductive Effects on Reactivity

The reactivity of 3,7-Dimethylbenzofuran is expected to be influenced by the steric hindrance and inductive effects of the two methyl groups. The methyl group at the 3-position is on the furan ring, while the methyl group at the 7-position is on the benzene (B151609) ring. These groups can affect the accessibility of reactive sites and modulate the electron density of the benzofuran system. However, specific computational studies that quantify the steric and inductive effects of these methyl groups on the reactivity of 3,7-Dimethylbenzofuran are not documented in the available literature.

Aromaticity and Electron Delocalization Studies

The aromaticity of the benzofuran system is a key determinant of its stability and reactivity. Aromaticity can be quantified using various theoretical indices that measure geometric, magnetic, and electronic properties, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on electron delocalization, often visualized through orbital diagrams or electron density maps, can further illuminate the electronic structure. Specific theoretical investigations into the aromaticity and electron delocalization of 3,7-Dimethylbenzofuran have not been reported.

Advanced Applications and Role in Specialized Chemical Systems Excluding Prohibited Areas

Precursor in Complex Organic Synthesis

The benzofuran (B130515) scaffold is a fundamental component in a vast number of biologically active natural and synthetic compounds. iupac.org While specific research on 3,7-Dimethylbenzofuran as a precursor is limited, the broader class of benzofuran derivatives is extensively used in the synthesis of complex molecules.

Benzofuran derivatives are crucial building blocks for creating diverse and complex molecular architectures. iupac.org Their utility in diversity-oriented synthesis allows for the generation of libraries of compounds with varied physicochemical properties. Although direct examples of 3,7-Dimethylbenzofuran in this context are not widely reported, its structural features suggest its potential as a valuable starting material. For instance, a study on the biotransformation of 1-(3,7-dimethylbenzofuran-2-yl)ethanol demonstrates the potential for enzymatic modifications of this specific isomer, which can be a key step in the synthesis of chiral building blocks for more complex molecules. The synthesis of furan-ring fused chalcones, such as 5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran, highlights the use of dimethylbenzofuran structures in creating compounds with potential biological activities. nih.gov

The general strategy for synthesizing advanced organic scaffolds often involves the functionalization of the benzofuran core. Various synthetic methodologies, including metal-catalyzed cross-coupling reactions and intramolecular cyclizations, are employed to construct complex polycyclic systems from simpler benzofuran precursors. researchgate.netspecificpolymers.com These methods could theoretically be applied to 3,7-Dimethylbenzofuran to generate novel scaffolds for various applications.

Table 1: Examples of Benzofuran Derivatives in the Synthesis of Bioactive Compounds

| Benzofuran Derivative | Synthetic Application | Reference |

| 1-(3,7-dimethylbenzofuran-2-yl)ethanol | Substrate for enantioselective enzymatic reduction | |

| 5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran | Synthesis of antiproliferative agents | nih.gov |

| General Benzofuran Scaffolds | Building blocks for diversity-oriented synthesis of compound libraries | iupac.org |

| General Benzofuran Scaffolds | Precursors for the synthesis of natural products and pharmaceuticals | researchgate.net |

Multi-step synthetic cascades are efficient processes that combine multiple reactions in a single operation, avoiding the isolation of intermediates. nih.gov Benzofuran derivatives can act as crucial intermediates in such cascades. For example, a unique free radical cyclization cascade has been developed to construct complex polycyclic benzofuran compounds. nih.gov While specific examples detailing the role of 3,7-Dimethylbenzofuran in such cascades are not prevalent in the literature, its reactivity would likely be similar to other dimethylbenzofuran isomers. The presence of the methyl groups at the 3 and 7 positions can influence the regioselectivity of these cascade reactions, potentially leading to the formation of unique and complex molecular architectures.

Materials Science Applications (Focusing on Intrinsic Chemical Properties)

The inherent electronic and photophysical properties of the benzofuran ring system make it a promising candidate for applications in materials science.

Benzofuran and its derivatives are utilized in polymer chemistry to synthesize materials with specific thermal and optical properties. researchgate.net Benzofuran can be polymerized through cationic polymerization to produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. acs.org While the direct polymerization of 3,7-Dimethylbenzofuran has not been extensively studied, its structure suggests it could act as a monomer or a co-monomer to introduce the benzofuran moiety into polymer chains, thereby modifying the properties of the resulting polymer. The methyl groups could enhance solubility and affect the packing of the polymer chains, influencing the material's bulk properties.

Benzofuran derivatives have shown significant promise in the field of optical and electronic materials due to their conjugation and charge-transporting capabilities.

Organic Light-Emitting Diodes (OLEDs): The benzofuran scaffold is incorporated into molecules used in OLEDs. For instance, 3,7-Dimethylbenzofuran-2(3H)-one is listed as an organic monomer for electronic materials, including OLEDs. greyhoundchrom.com The rigid and planar structure of the benzofuran core can facilitate π-π stacking, which is beneficial for charge transport. The dimethyl substitution can be used to tune the electronic properties and morphology of thin films.

Liquid Crystals: Benzofuran-based compounds have been synthesized and investigated for their liquid crystalline properties. researchgate.net The rigid benzofuran core can act as a mesogenic unit, and by attaching appropriate side chains, liquid crystalline phases can be induced. The specific substitution pattern of 3,7-Dimethylbenzofuran could influence the mesophase behavior and the temperature range of the liquid crystalline state.

Solar Cells: Benzofuran derivatives are being explored for their use in organic solar cells. Polymers containing benzofuran units have been developed as donor materials in bulk heterojunction solar cells. The electron-rich nature of the benzofuran ring contributes to the material's ability to absorb light and transport charge. While there is no direct report on 3,7-Dimethylbenzofuran in this application, its electronic properties would likely be comparable to other benzofuran derivatives used in this field.

Table 2: Potential Applications of 3,7-Dimethylbenzofuran in Materials Science

| Application | Role of 3,7-Dimethylbenzofuran | Potential Advantages |

| OLEDs | Component of host or emissive materials | Tunable electronic properties, good film-forming characteristics |

| Liquid Crystals | Mesogenic core | Potential to form stable liquid crystalline phases |

| Solar Cells | Component of donor polymers in the active layer | Good light absorption and charge transport properties |

The design of functional materials often relies on the strategic incorporation of specific molecular scaffolds to achieve desired properties. The benzofuran substructure, with its inherent electronic and structural features, serves as a versatile platform for designing a wide range of functional materials. By modifying the benzofuran core with different functional groups, materials with tailored optical, electronic, and thermal properties can be developed. The 3,7-dimethyl substitution pattern offers a specific starting point for further functionalization, allowing for the creation of novel materials for advanced applications.

Role in Analytical Chemistry Method Development

The utility of 3,7-Dimethylbenzofuran in analytical chemistry is primarily associated with its potential as a reference material for qualitative and quantitative analysis, particularly in chromatography and spectroscopy. Its distinct chemical structure allows it to serve as a benchmark in the development and validation of analytical methods.

Standards for Chromatographic and Spectroscopic Analysis

While 3,7-Dimethylbenzofuran is not as commonly commercialized as an analytical standard as some other isomers, its structural relatives, such as (+)-Menthofuran (4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran), are available as certified reference materials. sigmaaldrich.com These standards are crucial for ensuring the accuracy and reliability of analytical techniques.

The National Institute of Standards and Technology (NIST) provides spectral data for isomers like 4,7-Dimethylbenzofuran (B1206008), which is essential for its identification. nist.govnih.gov This data, obtained through techniques like mass spectrometry, serves as a reference for the qualitative analysis of unknown samples. In gas chromatography, the retention index of a compound is a key parameter for its identification. The table below shows the Kovats Retention Index for a related compound, which is a measure of its elution time relative to a series of n-alkanes. This value is instrumental in method development for separating complex mixtures.

Table 1: Analytical Data for Dimethylbenzofuran Isomers

| Compound Name | Analytical Technique | Key Parameter | Value/Reference |

|---|---|---|---|

| 4,7-Dimethylbenzofuran | Mass Spectrometry | Top m/z Peaks | 146, 145, 117 nih.gov |

| 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran | Gas Chromatography | Kovats Retention Index | 1147 (non-polar column) nist.gov |

| (+)-Menthofuran | Assay (GC) | Purity | ≥99.0% sigmaaldrich.com |

The availability of such data for closely related isomers allows researchers to develop and validate analytical methods that can be adapted for the detection and quantification of 3,7-Dimethylbenzofuran. These standards are fundamental for applications in environmental monitoring, quality control in chemical manufacturing, and research.

Probes for Reaction Monitoring and Chemical Sensing

Currently, there is limited specific information available in scientific literature detailing the application of 3,7-Dimethylbenzofuran as a probe for reaction monitoring or in the development of chemical sensors. While benzofuran derivatives are used in creating fluorescent probes and functional materials for sensors, the specific use of the 3,7-dimethyl isomer has not been prominently reported. researchgate.net The development of chemical sensors often involves functionalizing surfaces with molecules that have specific recognition capabilities, but research has not yet focused on leveraging 3,7-Dimethylbenzofuran for this purpose. techconnect.orgmdpi.commdpi.comdtic.mil

Environmental Chemistry and Degradation Studies

Understanding the environmental fate of 3,7-Dimethylbenzofuran is crucial for assessing its persistence and potential impact. This involves studying its degradation pathways under various environmental conditions.

Photodegradation Pathways and Mechanisms

The photodegradation of benzofuran-containing compounds is a significant pathway for their removal from the environment. Studies on the structurally related pesticide, carbofuran (B1668357) (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate), provide insight into the potential photodegradation mechanisms of 3,7-Dimethylbenzofuran. nih.gov

The primary photodegradation processes for the carbofuran molecule involve:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring.

Oxidation: Reactions on the dihydrobenzofuran ring.

Cleavage of Functional Groups: The breaking of bonds, such as the carbamate (B1207046) group in carbofuran. nih.gov

For 3,7-Dimethylbenzofuran, it is anticipated that photodegradation would proceed through similar mechanisms, initiated by the absorption of UV radiation. This could lead to the formation of various by-products through hydroxylation of the benzene (B151609) ring and oxidation or cleavage of the furan (B31954) ring. General studies on benzofurans have also shown that photoredox-catalysed reactions can lead to the functionalization of the molecule, indicating another potential degradation pathway. researchgate.net The process of decarboxylation, where a carboxyl group is removed, has also been observed in the photolysis of similar complex molecules.

Chemical Stability in Various Environmental Media

The stability of 3,7-Dimethylbenzofuran in the environment is influenced by factors such as the composition of the medium (water, soil), pH, and the presence of microorganisms. Research on carbofuran indicates that it is not persistent in soil but may persist in water depending on the conditions. herts.ac.uk

Hydrolysis is a key degradation pathway in aqueous environments. Studies on carbofuran derivatives have shown that their stability is significantly affected by the surrounding medium. nih.gov For instance, in certain microemulsions, which can be found in watersheds and wastewater, the half-life of carbofuran was reduced by as much as 91%. nih.gov This suggests that the environmental persistence of compounds like 3,7-Dimethylbenzofuran can be highly variable.

The following table summarizes the expected stability of 3,7-Dimethylbenzofuran based on data from related compounds.

Table 2: Environmental Stability of Benzofuran-Related Compounds

| Environmental Medium | Degradation Pathway | Influencing Factors | Persistence |

|---|---|---|---|

| Water | Hydrolysis, Photolysis | pH, Sunlight, Microorganisms | May persist under certain conditions herts.ac.uk |

| Soil | Biodegradation | Microorganism activity, Organic matter content | Not generally persistent herts.ac.uk |

| Restricted Aqueous Media | Hydrolysis | Surfactant concentration, Water content | Significantly reduced half-life nih.gov |

The data suggests that while 3,7-Dimethylbenzofuran may exhibit some persistence in water, its presence in soil is likely to be less prolonged due to microbial degradation. The specific half-life in different environmental compartments would require further empirical study.

Future Directions and Emerging Research Avenues for 3,7 Dimethylbenzofuran

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While classical methods for benzofuran (B130515) synthesis exist, future research must prioritize the development of efficient, sustainable, and atom-economical routes to 3,7-dimethylbenzofuran. Modern synthetic strategies, proven effective for other substituted benzofurans, offer a clear roadmap for this endeavor. The goal is to move beyond multi-step, low-yielding procedures to greener and more scalable alternatives.

Key research thrusts should include:

Transition-Metal Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for building molecular complexity. hw.ac.uk Research could adapt palladium, rhodium, or copper-catalyzed methods to forge the benzofuran ring from readily available precursors like 2,6-dimethylphenol (B121312). rsc.orgrsc.org For instance, a palladium-catalyzed C-H activation/C-O cyclization cascade could offer a direct and highly efficient pathway. nih.gov

Sustainable Catalysis: The use of earth-abundant metals and recyclable catalysts is paramount for green chemistry. Future work could explore the use of copper(I) oxide nanoparticles or heterogeneous catalysts like palladium on carbon (Pd/C) for the synthesis of 3,7-dimethylbenzofuran. chemistryviews.orgresearchgate.net These catalysts are often more cost-effective and can be easily removed and reused, minimizing waste. chemistryviews.org

Electrochemical Synthesis: Electrosynthesis represents a frontier in sustainable chemistry, using electricity to drive reactions and avoiding harsh chemical oxidants. acs.org Developing an electrochemical method for the intramolecular cyclization of a suitable 2,6-dimethylphenol derivative could provide a green, efficient, and highly controllable route to 3,7-dimethylbenzofuran, potentially within a continuous flow system. acs.org

Multicomponent Reactions (MCRs): One-pot MCRs that combine simple starting materials to build complex products with high atom economy are highly desirable. nih.gov A potential strategy could involve a copper-catalyzed reaction between a 2-hydroxybenzaldehyde derivative, an amine, and an alkyne to construct the substituted benzofuran core in a single operation. nih.gov

Table 1: Comparison of Potential Modern Synthetic Routes for 3,7-Dimethylbenzofuran

| Synthetic Strategy | Potential Catalyst | Hypothetical Precursors | Key Advantages | Reference Concept |

|---|---|---|---|---|

| C-H Activation/Cyclization | Palladium(II) or Rhodium(III) complexes | 2,6-dimethylphenol derivatives | High atom economy, reduced pre-functionalization | rsc.orgnih.gov |

| Sustainable Heterogeneous Catalysis | Palladium on Carbon (Pd/C) | Substituted allyl-phenols | Catalyst recyclability, operational simplicity | chemistryviews.org |

| Electrosynthesis | Transition-metal- and oxidant-free | 2-alkynyl- or 2-allyl-6-methylanisole | Green (avoids chemical reagents), high selectivity | acs.org |

| Copper-Catalyzed MCR | Copper(I) Iodide or Oxide NPs | Substituted salicylaldehyde, amine, alkyne | One-pot synthesis, high bond-forming efficiency | nih.gov |

Exploration of Unprecedented Reactivity Patterns and Transformation Methods

The unique substitution pattern of 3,7-dimethylbenzofuran is predicted to give rise to distinct reactivity compared to other isomers. The interplay between the electron-donating methyl groups and the inherent electronic biases of the benzofuran ring system opens avenues for exploring novel chemical transformations.

Future research should focus on:

Regioselectivity of Electrophilic Substitution: The benzofuran nucleus typically undergoes electrophilic attack at the C2 position. msu.edu In 3,7-dimethylbenzofuran, the C3-methyl group will sterically hinder attack at that position while electronically activating C2. Concurrently, the C7-methyl group activates the benzene (B151609) ring. A systematic study of electrophilic reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) is needed to map the regiochemical outcomes and quantify the directing effects of the two methyl groups.

Directed C-H Functionalization: Beyond its role in synthesis, C-H functionalization can be used for post-synthetic modification. Using directing groups, it may be possible to selectively functionalize the C4 or C6 positions on the benzene ring, which are otherwise difficult to access. This would enable the rapid generation of a library of novel derivatives for screening in materials or biological applications. chemrxiv.org

Metalation and Cross-Coupling: The acidity of specific protons on the benzofuran ring can be exploited through metalation (e.g., lithiation) followed by quenching with an electrophile. Research should identify the most accessible C-H bond for deprotonation and leverage this to install new functional groups, creating valuable building blocks for more complex molecules.

Cycloaddition Reactions: While the furan (B31954) ring in benzofuran is less reactive in cycloadditions than furan itself, the electronic perturbation from the methyl groups might alter its reactivity. Investigating its behavior as a diene or dienophile in [4+2] cycloaddition reactions could lead to the discovery of novel polycyclic heterocyclic systems.

Table 2: Predicted Reactivity and Research Questions for 3,7-Dimethylbenzofuran

| Reaction Type | Predicted Major Outcome | Key Research Question |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Bromination) | Preferential substitution at the C2 position. | What is the precise ratio of C2 vs. benzene ring substitution? |

| Friedel-Crafts Acylation | Acylation at C2, potentially hindered by C3-methyl group. | Can Lewis acid conditions be optimized to favor C2 acylation over benzene ring acylation? |

| Directed Ortho-Metalation | Functionalization at C4 or C6 if a directing group is installed at C5. | Can directing group strategies overcome the inherent reactivity of the furan ring? |

| Diels-Alder Reaction | Low reactivity, but may proceed with highly reactive dienophiles. | Does the 3,7-dimethyl substitution pattern enhance or diminish the diene character of the furan moiety? |

Integration into Advanced Functional Materials with Tailored Chemical Properties

Benzofuran and its oligomers are promising candidates for organic electronics, offering alternatives to more common thiophene-based systems. rsc.org The specific properties of 3,7-dimethylbenzofuran—namely its potential for high fluorescence, good charge transport, and processability—make it an attractive building block for advanced functional materials.

Emerging research avenues include:

Organic Light-Emitting Diodes (OLEDs): Dimethyl-dihydrobenzofuran derivatives have already shown exceptional performance as electron-blocking materials in blue fluorescent OLEDs, leading to devices with high efficiency and significantly extended lifetimes. researchgate.netresearcher.life Future work should focus on synthesizing and incorporating 3,7-dimethylbenzofuran units into host materials, emitters, or charge-transport layers for OLEDs. The methyl groups can improve solubility for solution-processing and disrupt π-π stacking to tune the emission properties in the solid state.

Organic Field-Effect Transistors (OFETs): Oligofurans have demonstrated hole mobilities and on/off ratios comparable to their oligothiophene analogues. rsc.org The 3,7-dimethylbenzofuran core could be incorporated into conjugated polymers or small molecules for use as the active semiconductor layer in OFETs. The methyl substituents could favorably influence the thin-film morphology and molecular packing, which are critical parameters for efficient charge transport.

Fluorescent Sensors: The inherent fluorescence of many benzofuran derivatives could be harnessed to develop chemosensors. researchgate.net By attaching specific receptor units to the 3,7-dimethylbenzofuran core, it may be possible to design sensors that signal the presence of specific analytes (e.g., metal ions, explosives) through a change in fluorescence (turn-on or turn-off).

Table 3: Potential Applications of 3,7-Dimethylbenzofuran in Functional Materials

| Application Area | Role of 3,7-Dimethylbenzofuran Unit | Anticipated Benefits of Dimethyl Substitution |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Component of host, emitter, or charge-transport/blocking layer | Enhanced solubility, high triplet energy, improved device lifetime |

| Organic Field-Effect Transistors (OFETs) | Monomeric unit in a p-type or n-type organic semiconductor | Improved solution processability, control over solid-state packing and morphology |

| Fluorescent Chemosensors | Core fluorophore | Tunable photophysical properties (quantum yield, emission wavelength), stable scaffold |

Interdisciplinary Research with Non-Prohibited Fields (e.g., Chemical Engineering, Material Physics)

Realizing the full potential of 3,7-dimethylbenzofuran will require collaboration across traditional scientific disciplines. The journey from molecular design to functional device necessitates a synergistic approach.

Chemical Engineering: As novel, sustainable synthetic routes are developed (as per Section 7.1), chemical engineers will be crucial for process optimization and scale-up. Research into continuous flow synthesis, particularly using electrochemical microreactors, would be a key area of collaboration. acs.org This would involve optimizing reaction parameters such as flow rate, temperature, and electrode materials to maximize yield and purity for large-scale production of 3,7-dimethylbenzofuran and its derivatives.

Material Physics: The development of the functional materials proposed in Section 7.3 is intrinsically linked with material physics. This collaboration would involve fabricating prototype devices (OLEDs, OFETs) and conducting in-depth characterization. Physicists would investigate the fundamental processes of charge injection, transport, and recombination in these new materials. Advanced spectroscopic and microscopic techniques would be employed to correlate the molecular structure and solid-state packing of 3,7-dimethylbenzofuran derivatives with their photophysical properties and ultimate device performance. rsc.orgresearchgate.net This feedback loop between synthesis and physical characterization is essential for the rational design of next-generation organic electronic materials.

By pursuing these integrated research avenues, the scientific community can unlock the potential of 3,7-dimethylbenzofuran, transforming it from a chemical curiosity into a valuable component in the toolkit of modern materials science.

Q & A

Q. What are the standard synthetic routes for 3,7-Dimethylbenzofuran, and how do reaction conditions influence product yield?

The synthesis of 3,7-Dimethylbenzofuran typically involves cyclization of substituted phenol derivatives or transition-metal-catalyzed reactions. For example:

- Cyclization : Starting with 3,7-dimethylphenol, acid-catalyzed cyclization under reflux in methanol or chloroform yields the benzofuran core. Temperature control (60–80°C) is critical to avoid side reactions like over-oxidation .

- Palladium-Catalyzed Intramolecular Heck Reaction : This method offers higher regioselectivity. Using Pd(OAc)₂ as a catalyst in DMF at 100°C, the reaction achieves ~80% yield by forming the furan ring via C–O bond formation .

Key Factors : Solvent polarity, catalyst loading, and reaction time significantly impact yield. For instance, polar aprotic solvents (DMF) enhance Pd-catalyzed reactions, while protic solvents (methanol) favor acid-mediated cyclization.

Q. Which spectroscopic techniques are most effective for characterizing 3,7-Dimethylbenzofuran, and what key spectral features should researchers anticipate?

- ¹H NMR : The methyl groups at positions 3 and 7 appear as singlets (δ 2.2–2.4 ppm). Aromatic protons resonate as doublets (δ 6.8–7.2 ppm) due to coupling with adjacent furan oxygen .

- ¹³C NMR : The quaternary carbons adjacent to oxygen (C-1 and C-3) show deshielded signals at δ 155–160 ppm. Methyl carbons appear at δ 20–25 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 148 confirms the molecular formula C₁₀H₁₀O. Fragmentation peaks at m/z 133 (loss of CH₃) and 105 (loss of CO) are diagnostic .

Validation : Cross-referencing with computational models (e.g., ACD/Labs Percepta) ensures accurate assignment of spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for substituted benzofuran syntheses?

Discrepancies in yields often arise from subtle variations in experimental parameters:

- Catalyst Purity : Trace impurities in Pd catalysts (e.g., Pd(OAc)₂) can reduce efficiency. Pre-treatment with reducing agents (e.g., NaBH₄) improves activity .

- Solvent Drying : Residual moisture in DMF hydrolyzes intermediates, lowering yields. Use of molecular sieves or anhydrous conditions is recommended .

- Statistical Analysis : Design of Experiments (DoE) frameworks, such as factorial designs, quantify the impact of variables (temperature, solvent ratio) on yield .

Case Study : A 2025 study resolved a 15% yield discrepancy in cyclization reactions by optimizing phenol derivative pre-activation with trifluoroacetic anhydride .

Q. What strategies determine the regioselectivity of methyl group introduction in benzofuran derivatives?

Regioselectivity is controlled by:

- Directing Groups : Electron-donating groups (e.g., –OH) on the phenol precursor direct electrophilic substitution to the para and meta positions. For 3,7-dimethyl derivatives, pre-functionalization of phenol at positions 3 and 7 is critical .